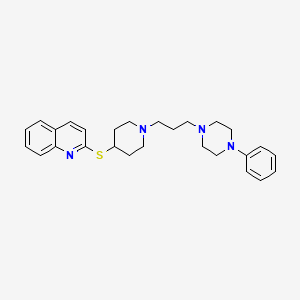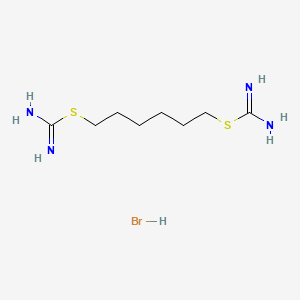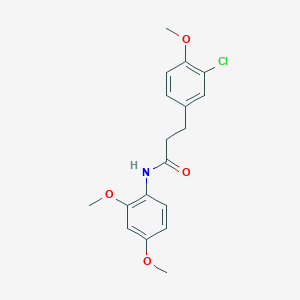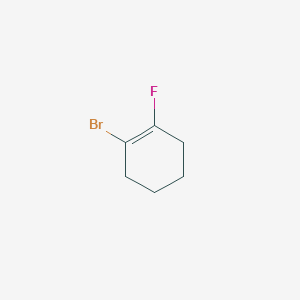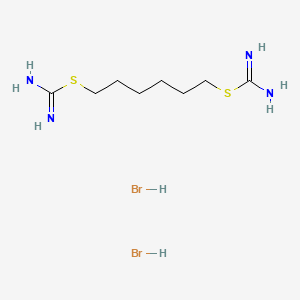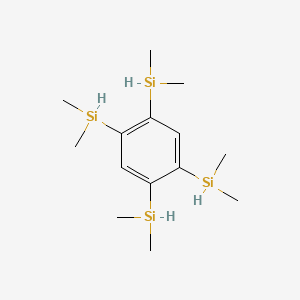
1,2,4,5-Tetrakis(dimethylsilyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5-Tetrakis(dimethylsilyl)benzene is an organosilicon compound characterized by the presence of four dimethylsilyl groups attached to a benzene ring. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity. It is used in various scientific and industrial applications, particularly in the synthesis of advanced materials and polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetrakis(dimethylsilyl)benzene can be synthesized through a platinum complex-catalyzed dehydrogenative double silylation reaction. This involves the reaction of this compound with cyclic diynes in the presence of a platinum catalyst. The reaction conditions typically include the use of a platinum complex such as (ethylene)bis(triphenylphosphine)platinum, which facilitates the dehydrogenative silylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the principles of organosilicon chemistry. Industrial production would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,5-Tetrakis(dimethylsilyl)benzene undergoes various chemical reactions, including:
Dehydrogenative Silylation: This reaction involves the removal of hydrogen atoms and the formation of silicon-carbon bonds.
Polymerization: The compound can participate in polymerization reactions to form silicon-based polymers with high thermal stability and conductivity.
Common Reagents and Conditions
Platinum Complex Catalysts: Used in dehydrogenative silylation reactions.
Cyclic Diynes: Reactants in the formation of ladder polymers.
Solvents: Common solvents include tetrahydrofuran and other organic solvents suitable for organosilicon reactions.
Major Products
Aplicaciones Científicas De Investigación
1,2,4,5-Tetrakis(dimethylsilyl)benzene has several scientific research applications, including:
Material Science: Used in the synthesis of advanced materials such as ladder polymers, which have applications in electronics and photonics due to their thermal stability and conductivity.
Polymer Chemistry: The compound is a key intermediate in the production of silicon-based polymers with unique properties.
Catalysis: Employed in catalytic processes involving organosilicon compounds.
Mecanismo De Acción
The mechanism of action for 1,2,4,5-tetrakis(dimethylsilyl)benzene primarily involves its ability to undergo dehydrogenative silylation reactions. The platinum complex catalyst facilitates the removal of hydrogen atoms and the formation of silicon-carbon bonds, leading to the formation of ladder polymers. These polymers exhibit high thermal stability and conductivity due to the unique arrangement of silicon and carbon atoms .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5-Tetrakis(4-formylphenyl)benzene: Another organosilicon compound with similar structural features but different functional groups.
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: Contains carboxyl groups instead of dimethylsilyl groups, leading to different chemical properties and applications.
Uniqueness
1,2,4,5-Tetrakis(dimethylsilyl)benzene is unique due to its specific arrangement of dimethylsilyl groups, which imparts distinct reactivity and properties. Its ability to form ladder polymers with high thermal stability and conductivity sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C14H30Si4 |
|---|---|
Peso molecular |
310.73 g/mol |
Nombre IUPAC |
dimethyl-[2,4,5-tris(dimethylsilyl)phenyl]silane |
InChI |
InChI=1S/C14H30Si4/c1-15(2)11-9-13(17(5)6)14(18(7)8)10-12(11)16(3)4/h9-10,15-18H,1-8H3 |
Clave InChI |
IELJCLAGTSXSPF-UHFFFAOYSA-N |
SMILES canónico |
C[SiH](C)C1=CC(=C(C=C1[SiH](C)C)[SiH](C)C)[SiH](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


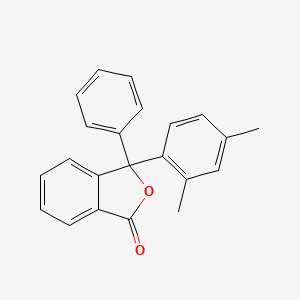

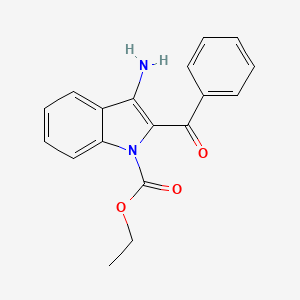
![N'-[(E)-(4-chlorophenyl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B11947513.png)
![(5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one](/img/structure/B11947522.png)
![{[(1E)-1-Propenylsulfonyl]methyl}benzene](/img/structure/B11947537.png)
